1-(1-Bromoethyl)cyclohex-1-ene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-(1-bromoethyl)cyclohexene |
InChI |
InChI=1S/C8H13Br/c1-7(9)8-5-3-2-4-6-8/h5,7H,2-4,6H2,1H3 |
InChI Key |
UNXFRBVFFVWSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCCCC1)Br |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 1 Bromoethyl Cyclohex 1 Ene
Elimination Reactions
Elimination reactions of 1-(1-bromoethyl)cyclohex-1-ene result in the formation of a new π bond, leading to conjugated dienes. Both E1 and E2 pathways are possible.
The E1 mechanism proceeds through the same resonance-stabilized carbocation intermediate as the SᵢN1 reaction. youtube.com Following the formation of the carbocation, a weak base (often the solvent) abstracts a proton from an adjacent carbon atom to form a double bond. Due to the formation of a common intermediate, E1 reactions often compete with SᵢN1 reactions. quora.com
Deprotonation can occur from the methyl group or from the C6 position of the cyclohexene (B86901) ring, leading to two possible conjugated diene products. According to Zaitsev's rule, the more substituted and therefore more stable alkene is generally the major product. libretexts.org
Table 3: Predicted Alkene Product Distribution in the E1 Reaction of this compound
| Product | Predicted Stability | Expected Major/Minor Product |
| 1-Ethylidenecyclohex-1-ene | More Substituted | Major |
| 1-Vinyl-cyclohex-1-ene (from rearrangement) | Less Substituted | Minor |
Note: This table is illustrative and based on Zaitsev's rule. The actual product distribution can be influenced by steric factors.
The E2 mechanism is a concerted, one-step process that requires a strong base. libretexts.org The reaction rate is dependent on the concentrations of both the substrate and the base. A key requirement for the E2 reaction is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. chemistrysteps.com
In the case of this compound, the conformational flexibility of the cyclohexene ring allows for the necessary alignment. The use of a strong, sterically hindered base, such as potassium tert-butoxide, would favor the E2 pathway and potentially lead to the formation of the less substituted (Hofmann) product due to the base preferentially abstracting the more accessible proton. masterorganicchemistry.com
Competition between Substitution and Elimination Processes
The presence of a bromine atom on a carbon adjacent to the double bond makes this compound a secondary allylic halide. This structure is susceptible to both nucleophilic substitution (S_N) and elimination (E) reactions, with the predominant pathway being highly dependent on the reaction conditions.
The key factors influencing the competition between these two pathways are the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophile/Base Strength and Steric Hindrance : Strong, sterically hindered bases favor elimination reactions (E2 mechanism). They preferentially abstract a proton from a carbon adjacent to the carbon bearing the leaving group. In contrast, strong, non-hindered nucleophiles tend to favor substitution (S_N2 mechanism). Weak nucleophiles or bases favor S_N1 and E1 mechanisms, which proceed through a common allylic carbocation intermediate. pearson.comvaia.com
Solvent : Polar protic solvents (e.g., ethanol (B145695), water) can stabilize the carbocation intermediate, thus favoring S_N1 and E1 pathways. Polar aprotic solvents (e.g., acetone, DMSO) are more conducive to S_N2 reactions. okstate.edudoubtnut.com
Temperature : Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to greater entropy. doubtnut.com
Given that this compound is a secondary allylic halide, it can react via all four mechanisms (S_N1, S_N2, E1, E2). The formation of a resonance-stabilized allylic carbocation upon departure of the bromide ion makes the S_N1 and E1 pathways particularly viable.
| Condition | Favored Reaction | Mechanism | Expected Product(s) |
|---|---|---|---|
| Strong, non-bulky base (e.g., NaOH) | Substitution | S_N2 | 1-(1-Hydroxyethyl)cyclohex-1-ene |
| Strong, bulky base (e.g., t-BuO⁻) | Elimination | E2 | 1-Vinylcyclohex-1-ene |
| Weak nucleophile/base in polar protic solvent (e.g., heating in ethanol) | Both S_N1 and E1 | S_N1/E1 | 1-(1-Ethoxyethyl)cyclohex-1-ene and 1-Vinylcyclohex-1-ene |
Electrophilic Addition to the Cyclohexene Moiety
The electron-rich carbon-carbon double bond in the cyclohexene ring is a prime site for electrophilic addition reactions. Various electrophiles can add across this double bond, leading to the formation of saturated cyclohexane (B81311) derivatives.
The addition of molecular bromine (Br₂) to an alkene like the cyclohexene moiety in this compound proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate. chemguide.co.uklibretexts.org
The mechanism can be described in two main steps:
Formation of the Bromonium Ion : As a Br₂ molecule approaches the π-electron cloud of the double bond, the bromine molecule becomes polarized. The alkene's π electrons attack the partially positive bromine atom, displacing a bromide ion (Br⁻). Simultaneously, a lone pair on the attacking bromine atom forms a bond with the other carbon of the original double bond, resulting in a three-membered ring called a cyclic bromonium ion. libretexts.orgyoutube.commasterorganicchemistry.com This intermediate prevents the formation of a simple carbocation and has significant stereochemical implications. libretexts.org
Nucleophilic Attack by Bromide : The bromide ion (Br⁻) generated in the first step then acts as a nucleophile. It attacks one of the carbon atoms of the cyclic bromonium ion from the side opposite to the bromine bridge (backside attack). youtube.compearson.com This attack opens the three-membered ring to give the final dibrominated product.
This backside attack dictates the stereochemistry of the addition, resulting in the two bromine atoms being added to opposite faces of the ring, a process known as anti-addition. youtube.comlibretexts.org
Hydrogen halides (HX, such as HBr or HCl) add across the double bond of this compound in a reaction that is typically governed by the stability of the intermediate carbocation. libretexts.orglibretexts.org
The mechanism involves two principal steps:
Protonation and Carbocation Formation : The alkene's π bond acts as a nucleophile, attacking the electrophilic proton (H⁺) of the hydrogen halide. chemguide.co.uk This breaks the double bond and forms a new carbon-hydrogen bond. The other carbon of the former double bond becomes positively charged, forming a carbocation intermediate.
Nucleophilic Attack by Halide : The halide ion (X⁻), now acting as a nucleophile, attacks the positively charged carbon atom to form the final alkyl halide product. youtube.com
The regiochemistry and stereochemistry of electrophilic addition reactions are critical considerations.
Regiochemistry : In the addition of an unsymmetrical reagent like HBr to the unsymmetrical double bond of this compound, the regiochemical outcome is predicted by Markovnikov's rule . askfilo.comlibretexts.org The rule states that the proton will add to the carbon atom of the double bond that has more hydrogen atoms, leading to the formation of the more stable carbocation. In this specific molecule, protonation can lead to two possible carbocations. Protonation at C2 would form a more stable tertiary carbocation at C1, which is also stabilized by the adjacent alkyl group. Therefore, the halide ion would preferentially attack the C1 position. chemistrysteps.comchemistrysteps.com
Stereochemistry :
Bromine Addition : As mentioned, the formation of the cyclic bromonium ion intermediate leads to a distinct stereochemical outcome. The subsequent backside attack by the bromide ion results in anti-addition, yielding a trans-dibromide product. youtube.com
Hydrogen Halide Addition : The carbocation intermediate formed during HX addition is planar (sp² hybridized). chemistrysteps.com The incoming halide nucleophile can attack this flat intermediate from either face (top or bottom) with roughly equal probability. This typically leads to a mixture of syn- and anti-addition products, resulting in a racemic mixture if a new chiral center is formed. chemistrysteps.com
| Reaction | Intermediate | Regioselectivity | Stereochemistry |
|---|---|---|---|
| Addition of Br₂ | Cyclic Bromonium Ion | Not applicable (symmetrical reagent) | Anti-addition |
| Addition of HBr | Carbocation | Markovnikov (Br adds to C1) | Mixture of syn and anti-addition |
Radical Reactions and Allylic Functionalization
The allylic position—the carbon atom adjacent to the double bond—is a key site for radical reactions due to the formation of a resonance-stabilized allylic radical.
While this compound is already brominated at one allylic position, the other allylic position (the -CH₂- group at C3) is also susceptible to radical bromination. The reagent of choice for this transformation is N-Bromosuccinimide (NBS). libretexts.orgpearson.com
Using Br₂ for allylic bromination is often complicated by the competing electrophilic addition reaction across the double bond. NBS is preferred because it provides a low, constant concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway over electrophilic addition. libretexts.orgmasterorganicchemistry.com
The reaction, known as the Wohl-Ziegler reaction, is initiated by light or a radical initiator (like AIBN) and proceeds via a free-radical chain mechanism: youtube.com
Initiation : A small amount of Br radical is generated from the homolytic cleavage of the Br-N bond in NBS or from a trace amount of Br₂.
Propagation :
A bromine radical abstracts a hydrogen atom from the allylic position (C3) of the cyclohexene ring to form a resonance-stabilized allylic radical and HBr. The stability of this allylic radical is the driving force for the selectivity of the reaction.
The HBr produced reacts with NBS to generate a molecule of Br₂. libretexts.org
The allylic radical then reacts with a Br₂ molecule to form the allylic bromide product and a new bromine radical, which continues the chain. masterorganicchemistry.com
This strategy allows for the selective introduction of a second bromine atom at the other allylic position, leading to a dibrominated cyclohexene derivative.
Free Radical Intermediates and Selectivity Considerations
The reactivity of this compound in free radical reactions is predominantly governed by the stability of the radical intermediates formed. Allylic bromination, typically initiated by reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, proceeds via a free radical chain mechanism. libretexts.orgchemistrysteps.commasterorganicchemistry.com The key step in this process is the abstraction of a hydrogen atom from a carbon adjacent to the double bond (the allylic position) by a bromine radical. chemistrysteps.com
For this compound, the most susceptible hydrogen atom is the one on the carbon bearing the bromine atom. Abstraction of this hydrogen atom leads to the formation of a highly stabilized allylic radical. This stability arises from resonance, where the unpaired electron is delocalized over the π-system of the adjacent double bond. libretexts.orglibretexts.org The radical character is shared between the secondary carbon of the ethylidene group and the tertiary carbon at position 2 of the cyclohexene ring. libretexts.org This delocalization significantly lowers the activation energy for its formation, making it the preferred intermediate. researchgate.net
The stability of carbon radicals follows the order: allylic > tertiary > secondary > primary. libretexts.org The resonance stabilization of the allylic radical makes it even more stable than a tertiary radical. chemistrysteps.com This inherent stability is the driving force for the high selectivity observed in allylic bromination reactions. masterorganicchemistry.comyoutube.com
The reaction of ethylidenecyclohexane (B92872) with NBS notably yields this compound as the major product, which underscores the formation of the more stable, substituted double bond in the product via a resonance-stabilized radical intermediate. chegg.comchegg.com The selectivity of bromination over chlorination in free radical reactions is also a critical consideration. Bromination is significantly more selective because the hydrogen abstraction step is endothermic, leading to a transition state that more closely resembles the products (the radicals). Consequently, the energy differences between the potential radical intermediates are more pronounced in the transition state, leading to a strong preference for the formation of the most stable radical.
| Radical Type | Relative Stability | Reason for Stability |
|---|---|---|
| Allylic | Most Stable | Resonance Delocalization |
| Tertiary (3°) | Very Stable | Hyperconjugation/Inductive Effect |
| Secondary (2°) | Stable | Hyperconjugation/Inductive Effect |
| Primary (1°) | Least Stable | Minimal Stabilization |
Rearrangement Processes
Rearrangement processes are common in reactions involving this compound and similar allylic systems, primarily due to the nature of the intermediates formed, such as carbocations and resonance-stabilized radicals. These rearrangements can lead to a variety of products, diversifying the outcome of a single reaction.
Under conditions that favor ionic mechanisms, such as solvolysis in a polar protic solvent (e.g., ethanol or methanol), this compound can undergo an SN1-type reaction. pearson.comyoutube.com The first and rate-determining step is the departure of the bromide ion, a good leaving group, to form a carbocation intermediate. youtube.com The resulting carbocation is both secondary and allylic, and it is significantly stabilized by resonance. libretexts.orgyoutube.comyoutube.com
The positive charge is delocalized between the secondary carbon of the side chain and the tertiary C2 carbon of the cyclohexene ring. quora.com This resonance-stabilized allylic carbocation is a key intermediate that dictates the subsequent reaction pathways. libretexts.orgpearson.com While allylic carbocations are already quite stable, they can undergo further rearrangements, such as hydride or alkyl shifts, if a more stable carbocation can be formed. pearson.com However, due to the significant stability imparted by resonance, such rearrangements are less common unless a significantly more stable cation (e.g., a tertiary allylic cation) can be formed. The primary fate of this carbocation is trapping by a nucleophile or elimination of a proton. pearson.com
| Carbocation Source Compound | Intermediate Type | Potential Pathways |
|---|---|---|
| This compound | Secondary Allylic (Resonance Stabilized) | SN1 (Nucleophilic Attack), E1 (Elimination) |
| (1-Bromoethyl)cyclohexane | Secondary | SN1, E1, Potential Hydride Shift |
| 3-Bromo-1-methylcyclohexene | Secondary Allylic (Resonance Stabilized) | SN1 (attack at multiple sites), E1 |
Allylic rearrangements are a characteristic feature of reactions involving this compound, leading to product diversification. masterorganicchemistry.com This phenomenon arises because the key intermediates—both the allylic radical and the allylic carbocation—have two resonance forms, meaning the reactive center (the unpaired electron or the positive charge) is delocalized over two carbon atoms. libretexts.orgmasterorganicchemistry.com Consequently, the incoming species (a bromine atom in radical reactions or a nucleophile in ionic reactions) can attack at either of these sites. libretexts.orglibretexts.org
In the case of free-radical bromination with NBS, the resonance-stabilized radical can react with Br₂ at either the secondary carbon of the side chain or the tertiary carbon of the ring. Reaction at the secondary carbon yields the starting material's isomeric structure, while reaction at the tertiary ring carbon results in a rearranged product, 2-bromo-1-ethylidenecyclohexane. Studies on analogous systems, such as the NBS bromination of various hexenes, confirm that mixtures of "normal" and rearranged allylic bromides are commonly formed, with the product ratio depending on steric and electronic factors. winona.edu
Similarly, in SN1 solvolysis reactions, the nucleophilic solvent can attack either of the two electrophilic carbons of the resonance-stabilized carbocation. youtube.com Attack at the secondary carbon gives the direct substitution product, whereas attack at the tertiary carbon of the ring yields the rearranged allylic product. This often results in a mixture of constitutional isomers. chemistrysteps.com
| Reaction Type | Intermediate | Direct Product (Attack at Side Chain) | Rearranged Product (Attack at Ring) |
|---|---|---|---|
| Radical Bromination (NBS) | Allylic Radical | This compound | 2-Bromo-1-ethylidenecyclohexane |
| Solvolysis (e.g., with ROH) | Allylic Carbocation | 1-(1-Alkoxyethyl)cyclohex-1-ene | 2-Alkoxy-1-ethylidenecyclohexane |
The structure of this compound contains both a reactive leaving group and a nucleophilic π-system, creating the potential for intramolecular cyclization reactions to form bicyclic compounds. thieme-connect.de These ring-forming reactions are typically promoted under conditions that generate a carbocation or a radical intermediate.
In a carbocation-mediated pathway (e.g., in the presence of a Lewis acid or under solvolysis conditions), the double bond of the cyclohexene ring can act as an internal nucleophile, attacking the electrophilic carbon center formed upon the departure of the bromide ion. thieme-connect.de This process, known as a carbocation-π cyclization, would result in the formation of a bicyclo[4.1.0]heptane ring system. thieme-connect.combohrium.com The initial cyclization would generate a new carbocation on the adjacent carbon, which would then be trapped by a nucleophile from the reaction medium to yield the final, stable bicyclic product.
Radical-mediated cyclizations are also a plausible pathway. mdpi.com An initially formed radical on the side chain could, under appropriate conditions, add to the internal double bond. libretexts.org This intramolecular addition typically follows specific regiochemical preferences (e.g., 6-exo cyclization being favored over 7-endo), leading to the formation of a new ring system with the radical now located on the former alkene carbon. mdpi.com This new radical would then be quenched, for instance, by abstracting a hydrogen atom to complete the formation of the bicyclic alkane. The synthesis of various bicyclo[4.1.0]heptane and related derivatives via different synthetic routes highlights the accessibility of this structural motif. google.comnih.govacs.org
| Mechanism | Key Intermediate | Resulting Ring System | Example Final Product (with Nu¯) |
|---|---|---|---|
| Cationic Cyclization | Allylic Carbocation | Bicyclo[4.1.0]heptane | 7-Methyl-7-nucleophile-bicyclo[4.1.0]heptane |
| Radical Cyclization | Allylic Radical | Bicyclo[4.1.0]heptane | 7-Methyl-bicyclo[4.1.0]heptane |
Stereochemical Aspects and Conformational Analysis
Stereoisomerism and Diastereoselectivity in Reactions
1-(1-Bromoethyl)cyclohex-1-ene possesses a chiral center at the carbon atom bonded to the bromine, which means it can exist as a pair of enantiomers: (R)-1-(1-bromoethyl)cyclohex-1-ene and (S)-1-(1-bromoethyl)cyclohex-1-ene. The presence of this stereocenter is a critical factor in determining the outcome of chemical reactions.
When this compound undergoes reactions that create a new stereocenter, the existing chirality can influence the stereochemical result, often leading to a mixture of diastereomers in unequal amounts. This phenomenon is known as diastereoselectivity. For instance, in the epoxidation of allylic systems, the directing influence of a nearby substituent can favor the delivery of the oxygen atom to one face of the double bond over the other. researchgate.net While specific studies on this compound are not prevalent, research on similar cyclic allylic systems demonstrates that both steric hindrance and electronic interactions of the substituent govern the stereochemical pathway of such reactions. organic-chemistry.org In palladium-catalyzed allylic substitution reactions, for example, the formation of diastereomeric products is common, and the ratio is dependent on the nature of the catalyst and the substrate. nih.gov
Conformational Preferences of the Bromoethyl Substituent
The cyclohexene (B86901) ring in this compound adopts a half-chair conformation to minimize ring strain. The bromoethyl substituent is positioned at an allylic position, and its spatial orientation is influenced by a phenomenon known as allylic strain, or A-strain. wikipedia.org This type of strain arises from steric interactions between substituents on the double bond and the adjacent allylic group. slideshare.net
Specifically, A(1,3) strain occurs between the substituent on the first carbon of the alkene (part of the ring in this case) and the allylic substituent. To minimize this strain, the bromoethyl group will rotate about the C-C single bond to adopt a conformation that places the bulky bromine atom and the methyl group in the least sterically hindered positions. The conformational equilibrium will favor the rotamer that minimizes the gauche interactions. Studies on 3-halocyclohexenes have shown a preference for the quasi-axial position of the halogen, with the conformational enthalpy for 3-bromocyclohexene (B24779) favoring the axial isomer by approximately 0.70 kcal/mol. lookchem.com
The rotational barrier and relative stabilities of the conformers are influenced by the size of the substituents. Larger groups will experience greater repulsive van der Waals forces, leading to a more significant energy difference between conformers. wikipedia.org
Table 1: Estimated Conformational Energy Differences in Substituted Cyclohexenes
| Substituent at C3 | Preferred Conformation | ΔH (kcal/mol) |
|---|---|---|
| 3-Chlorocyclohexene | Quasi-axial | 0.64 lookchem.com |
| 3-Bromocyclohexene | Quasi-axial | 0.70 lookchem.com |
| 4-Methylcyclohexene | Equatorial | ~1 lookchem.com |
This interactive table provides estimated energy differences for related compounds, illustrating the principles of conformational preference.
Impact of Conformation on Reactivity and Reaction Rates
The preferred conformation of the bromoethyl group directly impacts the molecule's reactivity and the rates of its reactions. The spatial arrangement of the substituent can shield one face of the cyclohexene ring, leading to stereoselective attack by reagents. nih.gov For example, an electrophilic addition to the double bond would likely occur from the face opposite to the bulkier part of the bromoethyl group in its most stable conformation.
Furthermore, the reactivity of the allylic bromide itself is highly dependent on its conformation. Allylic halides are known to be more reactive in SN2 reactions compared to their saturated counterparts due to the stabilization of the transition state through orbital overlap with the adjacent π-system. nih.govacs.orgyoutube.com Computational studies on SN2 reactions of allylic chlorides have shown that the energy of the transition state is sensitive to the conformation around the Cα–Cβ bond. acs.org For an E2 elimination reaction to occur, a specific anti-periplanar arrangement between the leaving group (bromide) and a proton is typically required. The population of the conformer that satisfies this geometric constraint will directly influence the rate of elimination. A higher concentration of the reactive conformer leads to a faster reaction.
Table 2: Relative SN2 Reaction Rates of Various Bromides
| Substrate | Relative Rate (vs. Propyl Bromide) |
|---|---|
| Propyl Bromide | 1 |
| Allyl Bromide | ~70-100 youtube.com |
| Benzyl Bromide | >100,000 youtube.com |
This interactive table illustrates the enhanced reactivity of allylic systems in SN2 reactions.
Spectroscopic Approaches for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-(1-Bromoethyl)cyclohex-1-ene in solution. Both one-dimensional and two-dimensional NMR experiments provide detailed information about the chemical environment of each proton and carbon atom.
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural assignment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The vinylic proton on the cyclohexene (B86901) ring typically appears in the downfield region. The methine proton of the bromoethyl group is also expected to be in a characteristic downfield region due to the deshielding effect of the adjacent bromine atom. The methyl protons of the bromoethyl group would appear as a doublet, coupled to the methine proton. The allylic and other methylene (B1212753) protons of the cyclohexene ring would resonate in the upfield region, often with complex splitting patterns due to coupling with neighboring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms. The two sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of 120-140 ppm. The carbon atom attached to the bromine atom would also exhibit a characteristic chemical shift. The remaining sp³ hybridized carbons of the cyclohexene ring and the methyl group would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinylic CH | 5.5 - 6.0 | 125 - 135 |
| C=C (quaternary) | - | 130 - 140 |
| CH-Br | 4.0 - 4.5 | 50 - 60 |
| CH₃ | 1.8 - 2.2 | 20 - 30 |
| Allylic CH₂ | 2.0 - 2.5 | 25 - 35 |
| Ring CH₂ | 1.5 - 2.0 | 20 - 30 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
While standard NMR provides structural connectivity, advanced techniques are necessary to understand the preferred conformation of the flexible cyclohexene ring and the orientation of the bromoethyl substituent. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing insights into their spatial proximity and thus the molecule's conformation.
Residual Dipolar Couplings (RDCs) can be employed by partially aligning the molecule in a suitable medium. RDCs provide information about the relative orientation of different parts of the molecule with respect to the magnetic field, which can be used to refine the conformational model of this compound.
Mass Spectrometry
Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
Under Electron Ionization (EI), this compound is expected to form a molecular ion peak (M⁺). Due to the presence of bromine, this molecular ion peak will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br isotopes).
Common fragmentation pathways would likely involve the loss of a bromine radical (•Br) to form a stable carbocation, resulting in a significant peak at [M-Br]⁺. Another prominent fragmentation could be the loss of an ethyl radical (•CH₂CH₃) or a bromoethyl radical (•CH(Br)CH₃). Cleavage of the cyclohexene ring can also lead to a variety of smaller fragment ions.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Significance |
| 188/190 | [C₈H₁₃Br]⁺ | Molecular Ion (M⁺) |
| 109 | [C₈H₁₃]⁺ | Loss of •Br |
| 81 | [C₆H₉]⁺ | Cyclohexenyl cation |
Note: m/z values correspond to the major isotopes.
Mass spectrometry can be a valuable tool for distinguishing this compound from its isomers, such as 1-(2-bromoethyl)cyclohex-1-ene (B1278963) or 1-bromo-2-ethylcyclohex-1-ene. While these isomers have the same molecular weight, their fragmentation patterns under EI-MS would likely differ due to the different positions of the bromine atom and the ethyl group. For example, the stability of the resulting carbocations upon fragmentation would vary, leading to different relative intensities of the fragment ions in the mass spectrum.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and provide a detailed picture of the molecule's conformation in the crystalline form, including the puckering of the cyclohexene ring and the orientation of the bromoethyl substituent. To date, no public crystallographic data for this specific compound is available.
Vibrational Spectroscopy (e.g., Infrared) in Functional Group Identification
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule, revealing the presence of specific structural features.
For the compound this compound, the infrared spectrum is expected to exhibit a combination of absorption bands that are characteristic of its constituent parts: a substituted cyclohexene ring and a bromoalkane side chain. The primary functional groups that can be identified are the carbon-carbon double bond (C=C) of the cyclohexene ring, the vinyl C-H bond, the aliphatic C-H bonds of the ring and the ethyl group, and the carbon-bromine (C-Br) bond.
Detailed analysis of the expected spectral regions allows for the elucidation of the compound's structure:
C-H Stretching Vibrations: The region between 3100 cm⁻¹ and 2850 cm⁻¹ is characteristic of carbon-hydrogen stretching vibrations. For this compound, absorptions are anticipated from both the sp²-hybridized (vinylic) and sp³-hybridized (aliphatic) C-H bonds. The vinylic C-H stretch, associated with the hydrogen atom attached to the double bond, is expected to appear in the 3100-3000 cm⁻¹ region. spectroscopyonline.comorgchemboulder.comlibretexts.org In contrast, the stretching vibrations of the aliphatic C-H bonds in the cyclohexene ring and the ethyl group will give rise to strong absorptions in the 3000-2850 cm⁻¹ range. libretexts.orgorgchemboulder.com
C=C Stretching Vibrations: The presence of the carbon-carbon double bond within the cyclohexene ring is a key structural feature. This bond's stretching vibration typically results in a moderate absorption band in the range of 1680-1640 cm⁻¹. spectroscopyonline.comorgchemboulder.comorgchemboulder.com For cyclohexene itself, this peak is often observed around 1640-1650 cm⁻¹. docbrown.infoyoutube.com The substitution on the double bond in this compound may slightly influence the exact position and intensity of this peak.
C-H Bending Vibrations: The bending vibrations (scissoring, rocking, wagging, and twisting) of the C-H bonds occur at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹). The out-of-plane bending of the vinylic C-H bond is particularly diagnostic and is expected in the 1000-650 cm⁻¹ region. spectroscopyonline.comorgchemboulder.com The bending vibrations for the methylene (-CH₂-) and methyl (-CH₃) groups of the cyclohexene ring and ethyl side chain will also contribute to the complex pattern of bands in the fingerprint region, for instance, around 1470-1450 cm⁻¹. orgchemboulder.com
C-Br Stretching Vibrations: The carbon-bromine bond is a relatively weak and heavy bond, and its stretching vibration is therefore expected to absorb at a low frequency. The C-Br stretch for bromoalkanes typically appears in the 850-550 cm⁻¹ range. orgchemboulder.com The presence of a band in this region would be a strong indicator of the bromoethyl group in the molecule.
The following interactive table summarizes the expected characteristic infrared absorption bands for this compound based on the analysis of its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Vinylic (=C-H) | 3100-3000 | Medium |
| C-H Stretch | Aliphatic (-C-H) | 3000-2850 | Strong |
| C=C Stretch | Alkene (C=C) | 1680-1640 | Medium |
| C-H Bend | Aliphatic (-CH₂-, -CH₃) | ~1465 | Medium |
| C-H Bend | Vinylic (=C-H) | 1000-650 | Strong |
| C-Br Stretch | Alkyl Halide (C-Br) | 850-550 | Medium-Strong |
Computational and Theoretical Investigations
Quantum Chemical Calculations of Molecular Stability and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic stability and energetic properties of 1-(1-Bromoethyl)cyclohex-1-ene. Methods like Density Functional Theory (DFT) are commonly employed to determine key thermodynamic parameters. These calculations can predict the molecule's heat of formation, strain energy associated with the cyclohexene (B86901) ring, and the bond dissociation energy of the carbon-bromine bond.
By calculating the total electronic energy, chemists can compare the stability of this compound against its various isomers. For instance, the relative energies of the (R) and (S) enantiomers at the chiral center, as well as positional isomers where the bromoethyl group is attached to different atoms of the cyclohexene ring, can be precisely determined. This information is crucial for understanding equilibrium distributions and the thermodynamic feasibility of isomerization reactions.
Table 1: Illustrative Energetic Data from Quantum Chemical Calculations Note: The following data are hypothetical examples to illustrate the output of quantum chemical calculations.
| Parameter | Computational Method | Calculated Value (kJ/mol) |
|---|---|---|
| Heat of Formation (ΔHf°) | DFT (B3LYP/6-311G(d,p)) | 55.2 |
| C-Br Bond Dissociation Energy | G4(MP2) | 280.5 |
| Strain Energy | MMFF94 | 28.9 |
| Isomerization Energy (to 3-(1-Bromoethyl)cyclohex-1-ene) | DFT (B3LYP/6-311G(d,p)) | +15.7 |
Computational Modeling of Reaction Mechanisms
Computational modeling provides a virtual window into the intricate details of chemical reactions involving this compound. mdpi.com These studies are essential for elucidating reaction pathways, identifying intermediates, and understanding the factors that control reaction outcomes. arxiv.org
For any proposed reaction of this compound, such as nucleophilic substitution or elimination, computational methods can locate and characterize the corresponding transition state (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. smu.edu
Calculations can reveal the geometry of the TS, including the lengths of forming and breaking bonds. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. beilstein-journals.org The energy of the transition state relative to the reactants provides the activation energy barrier, a key predictor of reaction kinetics. beilstein-journals.org
Computational chemistry is instrumental in predicting the most likely pathways a reaction will follow and the selectivity of product formation. arxiv.org For this compound, this could involve modeling its reaction with a nucleophile to determine whether an SN1, SN2, E1, or E2 mechanism is favored.
By mapping out the potential energy surface for competing reaction pathways, researchers can compare the activation barriers for each path. ethz.ch The pathway with the lowest activation energy is generally the dominant one. This approach allows for the prediction of regioselectivity and stereoselectivity. For example, in an elimination reaction, calculations could predict whether the Zaitsev or Hofmann product is favored by comparing the stabilities of the respective transition states. Machine learning techniques are also emerging as powerful tools to explore reaction networks and predict outcomes based on learned patterns from vast datasets of chemical reactions. ijnc.ir
Molecular Mechanics and Dynamic Simulations for Conformational Landscapes
The flexible six-membered ring and the rotatable bromoethyl side chain of this compound give rise to a complex conformational landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred computational tools for exploring this landscape. nih.gov
MM methods use classical force fields to rapidly calculate the energy of different molecular conformations. A systematic conformational search can identify low-energy structures, such as the various half-chair and boat conformations of the cyclohexene ring.
MD simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. elifesciences.org These simulations can reveal the pathways and timescales of conformational interconversions, providing a detailed map of the molecule's flexibility and the relative populations of different conformers at a given temperature. choderalab.org This information is crucial for understanding how the molecule's shape influences its reactivity and interactions.
Table 2: Example Conformational Analysis Results Note: The following data are hypothetical examples to illustrate the output of conformational analysis.
| Conformer | Dihedral Angle (C=C-C-C) | Relative Energy (kJ/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Half-Chair 1 | -45° | 0.0 | 75% |
| Half-Chair 2 | +45° | 0.8 | 20% |
| Boat | 0° | 23.0 | <1% |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can accurately predict various spectroscopic parameters for this compound, which is invaluable for interpreting experimental spectra and confirming the molecule's structure.
DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. By calculating the magnetic shielding tensors for each nucleus in the molecule's computed equilibrium geometry, one can obtain theoretical chemical shifts that typically show excellent correlation with experimental values. Similarly, infrared (IR) spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These predicted spectra serve as a powerful reference for assigning peaks in experimentally measured spectra.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data Note: The following data are hypothetical examples.
| Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹H NMR Shift (CH-Br) | 4.25 ppm | 4.21 ppm |
| ¹³C NMR Shift (C=C) | 135.8 ppm, 128.2 ppm | 134.9 ppm, 127.5 ppm |
| IR Freq. (C=C stretch) | 1655 cm⁻¹ | 1651 cm⁻¹ |
| IR Freq. (C-Br stretch) | 680 cm⁻¹ | 685 cm⁻¹ |
Synthetic Utility and Applications in Advanced Organic Synthesis
As a Versatile Building Block for Functionalized Cyclohexene (B86901) Systems
The structure of 1-(1-Bromoethyl)cyclohex-1-ene inherently contains multiple reactive sites that could be selectively addressed to generate a wide array of functionalized cyclohexene derivatives. The presence of the bromine atom at a secondary allylic position makes it susceptible to nucleophilic substitution reactions. This would allow for the introduction of a variety of functional groups, including hydroxyl, amino, cyano, and azide (B81097) moieties, thereby providing access to a diverse range of substituted cyclohexenes.
Furthermore, the allylic nature of the carbon-bromine bond suggests that this compound could readily undergo elimination reactions to form a conjugated diene system. This diene could then serve as a precursor in cycloaddition reactions, such as the Diels-Alder reaction, to construct bicyclic systems with a high degree of stereochemical control.
The vinylic protons and the double bond itself also present opportunities for functionalization. For instance, selective epoxidation of the double bond, followed by ring-opening reactions, could lead to the formation of highly functionalized cyclohexane (B81311) rings. Additionally, the allylic protons on the cyclohexene ring could potentially be deprotonated to generate an allylic anion, which could then react with various electrophiles.
| Reaction Type | Reagent/Conditions | Potential Product | Synthetic Utility |
|---|---|---|---|
| Nucleophilic Substitution | Nu- (e.g., -OH, -NH2, -CN) | 1-(1-Substituted-ethyl)cyclohex-1-ene | Introduction of diverse functional groups |
| Elimination | Base (e.g., t-BuOK) | 1-Vinylcyclohex-1-ene | Formation of conjugated dienes for cycloadditions |
| Epoxidation | m-CPBA | 1-(1-Bromoethyl)-1,2-epoxycyclohexane | Intermediate for further functionalization |
| Organometallic Coupling | R-MgBr, Pd catalyst | 1-(1-Alkyl/Aryl-ethyl)cyclohex-1-ene | Carbon-carbon bond formation |
Role in the Construction of Complex Molecular Architectures
The inherent reactivity of this compound makes it a plausible candidate for the construction of complex molecular architectures, including polycyclic and spirocyclic systems. Its ability to act as a precursor to conjugated dienes opens up possibilities for its use in intramolecular Diels-Alder (IMDA) reactions. By tethering a dienophile to the cyclohexene ring, a subsequent IMDA reaction could lead to the formation of intricate bicyclic or tricyclic frameworks, which are common motifs in natural products.
Moreover, the bromoethyl group could be converted into an organometallic species, such as a Grignard or organolithium reagent. This transformation would enable its participation in a range of carbon-carbon bond-forming reactions. For instance, the intramolecular reaction of such an organometallic intermediate with a suitably placed electrophile on the cyclohexene ring could provide a route to fused ring systems.
The stereochemistry of the bromoethyl group also presents an opportunity for asymmetric synthesis. Enantioselective substitution reactions could be employed to set the stereocenter, which could then direct the stereochemical outcome of subsequent transformations, allowing for the synthesis of complex molecules with high stereospecificity.
Intermediacy in the Synthesis of Diverse Organic Compounds
It is conceivable that this compound could serve as a key intermediate in the synthesis of a variety of organic compounds, including natural products and their analogues. The functionalized cyclohexene core is a common feature in many biologically active molecules. By leveraging the reactivity of the bromoethyl group and the cyclohexene ring, this compound could provide a convergent entry point to these complex targets.
For example, the bromoethyl side chain could be elaborated into more complex functionalities, while the cyclohexene ring could be further modified through reactions such as hydroboration-oxidation, dihydroxylation, or ozonolysis. This modular approach would allow for the systematic variation of different parts of the molecule, which is a valuable strategy in medicinal chemistry for the optimization of biological activity.
The potential for this compound to participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, further expands its synthetic utility. These reactions would enable the formation of carbon-carbon bonds with a wide range of coupling partners, leading to the synthesis of highly substituted and structurally diverse cyclohexene derivatives.
Strategies for Divergent Synthetic Pathways
A key advantage of a versatile building block like this compound would be its potential to serve as a branching point for divergent synthetic pathways. Starting from this single compound, a multitude of different products could be accessed by simply varying the reaction conditions or the sequence of transformations.
For instance, treatment with a strong, non-nucleophilic base would likely lead to the formation of a conjugated diene via elimination. In contrast, reaction with a soft nucleophile under conditions favoring substitution would yield a product with a new functional group at the ethyl side chain. This dichotomy in reactivity allows for a divergent approach to either fused-ring systems (via the diene) or functionalized side-chain derivatives.
Furthermore, the sequential functionalization of the different reactive sites in this compound could be orchestrated to achieve a high degree of molecular diversity. For example, a cross-coupling reaction at the bromine-bearing carbon could be followed by an epoxidation of the double bond, and subsequent ring-opening of the epoxide. This strategy would allow for the rapid generation of a library of related but structurally distinct compounds, which is a powerful tool in the discovery of new bioactive molecules.
| Starting Material | Pathway A (Elimination) | Pathway B (Substitution) | Pathway C (Coupling) |
|---|---|---|---|
| This compound | Formation of 1-Vinylcyclohex-1-ene | Introduction of a nucleophile | Carbon-carbon bond formation |
| Intermediate | Diels-Alder reaction | Further side-chain elaboration | Ring functionalization |
| Product Class | Bicyclic adducts | Functionalized cyclohexenes | Substituted cyclohexenes |
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Transformations
The dual functionality of 1-(1-bromoethyl)cyclohex-1-ene as both a vinyl and an allylic bromide presents a rich platform for investigating novel catalytic transformations. The vinyl C-Br bond is amenable to a variety of cross-coupling reactions, while the allylic C-Br bond offers a handle for substitution and rearrangement reactions. masterorganicchemistry.com
Future work could focus on leveraging modern catalytic systems to achieve transformations that are currently challenging. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, are well-established for vinyl halides and represent a primary route for carbon-carbon bond formation. wikipedia.org Research could be directed towards employing newly developed ligand systems that allow these reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope.
Furthermore, the application of photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. researchgate.net For example, the generation of a vinyl radical from the C-Br bond under photoredox conditions could open up new pathways for atom transfer radical addition (ATRA) reactions or coupling with a diverse range of radical precursors.
Another promising area is the exploration of dual catalytic cycles that can activate both the vinyl and allylic positions simultaneously or sequentially. This could lead to the development of one-pot cascade reactions for the rapid construction of complex molecular architectures. For instance, a palladium catalyst could mediate a cross-coupling at the vinyl position, followed by an iridium-catalyzed allylic substitution.
| Catalytic System | Potential Transformation | Anticipated Product Class | Key Research Focus |
| Pd(0) / Buchwald-type ligand | Suzuki-Miyaura Coupling | 1-(1-Aryl/vinyl-ethyl)cyclohex-1-enes | Optimization for hindered boronic acids and functional group tolerance. |
| Ru- or Ir-based photosensitizer | Photoredox-mediated Radical Addition | Functionalized cyclohexane (B81311) derivatives | Exploring reaction partners and controlling stereoselectivity. |
| Dual Pd/Ir catalysis | Sequential Vinylation and Allylic Amination | Allylic amines with vinyl substitution | Development of orthogonal catalytic systems and control of regioselectivity. |
| Ni(II) / bis(oxazoline) ligand | Enantioconvergent Negishi Coupling | Chiral 1-(1-aryl-ethyl)cyclohex-1-enes | Achieving high enantioselectivity for a range of arylzinc reagents. nih.gov |
Development of Asymmetric Synthetic Routes
The presence of a prochiral center at the carbon bearing the bromine atom in the ethyl side chain makes this compound an attractive substrate for the development of asymmetric synthetic methodologies. rsc.orguwindsor.ca The synthesis of enantioenriched compounds is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.net
A significant opportunity lies in the development of catalytic asymmetric allylic alkylation (AAA) reactions. scispace.com Transition metal catalysts, particularly those based on palladium, iridium, rhodium, and copper, have been successfully employed for the asymmetric functionalization of allylic substrates. organic-chemistry.orgnih.gov By employing chiral ligands, it should be possible to achieve enantioselective substitution of the bromide with a variety of nucleophiles, including soft carbon nucleophiles, amines, and phenols.
The choice of catalyst will be crucial in controlling the regioselectivity of the nucleophilic attack, either at the α-position (SN2) or the γ-position (SN2'). Iridium catalysts are known to favor attack at the more substituted carbon of an allyl intermediate, which would be a desirable outcome for generating a chiral quaternary center if the substrate were appropriately modified.
Kinetic resolution of racemic this compound is another viable strategy. A chiral catalyst could be used to selectively react with one enantiomer, leaving the other unreacted and thereby enriched. This approach has been successfully applied to a wide range of racemic substrates.
| Chiral Catalyst System | Asymmetric Method | Potential Nucleophile | Target Chiral Product | Projected Enantiomeric Excess |
| [Pd(allyl)Cl]2 / (S)-BINAP | Asymmetric Allylic Alkylation | Malonates, amines | Enantioenriched allylic esters and amines | >90% ee |
| Ir(I) / Chiral Phosphoramidite | Regio- and Enantioselective Alkylation | Phenoxides, alkoxides | Chiral allylic ethers | >95% ee |
| Chiral Hydrogen-Bond Donor | Anion-Binding Catalysis | Azide (B81097), thiols | Chiral allylic azides and sulfides | 85-99% ee |
| Vanadium / Chiral Schiff Base | Asymmetric Oxidative Coupling | 2-naphthols | Axially chiral BINOL derivatives (if substrate is modified) | up to 91% ee mdpi.com |
Investigation of Unexplored Reactivity Modes
Beyond the more conventional transformations, the unique electronic and steric properties of this compound suggest the potential for several unexplored reactivity modes. Vinyl halides are known to be relatively unreactive towards traditional SN1 and SN2 reactions due to the high energy of the vinyl cation and the steric hindrance to backside attack. quora.comyoutube.comchadsprep.com However, this reduced reactivity can be exploited to achieve selective transformations at the allylic position.
Future research could delve into the potential for this compound to participate in pericyclic reactions. For example, under thermal or photolytic conditions, it might undergo electrocyclization or sigmatropic rearrangements, depending on the substituents and reaction conditions. The possibility of generating a transient cyclohexadiene intermediate could also open up pathways for Diels-Alder reactions.
The radical chemistry of this compound is another area ripe for exploration. While radical addition to the double bond is a possibility, more intriguing is the potential for radical cascade reactions initiated by the cleavage of either the vinyl or allylic C-Br bond. sci-hub.box Such cascades could lead to the formation of complex polycyclic systems in a single step.
Furthermore, the interaction of the double bond and the bromine atoms could lead to interesting neighboring group participation effects, potentially facilitating rearrangements or unexpected substitution patterns under specific conditions.
| Reactivity Mode | Conditions | Potential Outcome | Research Question |
| Pericyclic Reactions | Thermal / Photochemical | Electrocyclization, Sigmatropic shifts | Can novel ring systems be accessed? |
| Radical Cascades | Radical initiator (AIBN), light | Polycyclic scaffolds | Can complex molecular frameworks be built efficiently? sci-hub.box |
| Elimination Reactions | Strong, bulky base | Formation of vinylallenes or alkynes | How does the substitution pattern influence the elimination pathway? wikipedia.org |
| Metal-mediated Cyclizations | Low-valent transition metals | Intramolecular C-C bond formation | Can functionalized bicyclic products be synthesized? |
Advanced Integrated Experimental and Computational Studies
To accelerate the discovery and optimization of new reactions for this compound, a close integration of experimental and computational chemistry will be indispensable. nih.govscielo.br Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state geometries, and the origins of selectivity. nih.govacs.org
For instance, computational studies can be used to:
Predict Reactivity: Calculate the activation barriers for various potential reaction pathways (e.g., SN2 vs. SN2', radical vs. polar mechanisms) to guide the choice of reaction conditions.
Elucidate Reaction Mechanisms: Identify key intermediates and transition states, providing a molecular-level understanding of how a reaction proceeds. This is particularly valuable for complex catalytic cycles. scielo.br
Rationalize Stereoselectivity: Model the interactions between a chiral catalyst and the substrate in the transition state to understand the origins of enantioselectivity and to design more effective catalysts.
Screen Catalysts: Computationally evaluate a library of potential catalysts before committing to their synthesis and experimental testing, thereby saving significant time and resources. nih.gov
An iterative loop where computational predictions are tested experimentally, and the experimental results are then used to refine the computational models, represents a powerful paradigm for modern chemical research. quora.com This synergistic approach will be crucial for unlocking the full synthetic potential of this compound and for developing novel, efficient, and selective transformations.
| Computational Method | Research Application | Information Gained | Impact on Experimental Work |
| Density Functional Theory (DFT) | Mechanism of a novel catalytic reaction | Transition state energies, reaction intermediates | Rational selection of reaction conditions (temperature, solvent). researchgate.net |
| Molecular Dynamics (MD) | Catalyst-substrate interactions | Conformational preferences, solvent effects | Design of more effective and selective catalysts. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of chemical bonding | Bond strengths, non-covalent interactions | Understanding the subtle electronic effects that govern reactivity. |
| High-Throughput Virtual Screening | Discovery of new catalysts/reagents | Predicted reaction outcomes and selectivities | Prioritization of experimental efforts on the most promising candidates. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
